molecular formula C17H19F3N4O B2757917 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2200650-58-2

4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine

Cat. No.: B2757917
CAS No.: 2200650-58-2
M. Wt: 352.361
InChI Key: OPHCKJPOUFTAGV-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a synthetic compound with a complex structure that features a trifluoromethyl group and a pyrimidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine typically involves multiple steps. It starts with the formation of the pyrimidine ring, which is achieved through a series of condensation reactions. The next steps include the introduction of the trifluoromethyl group and the piperidine moiety. Precise control of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure the successful synthesis of this complex molecule.

Industrial Production Methods: For large-scale production, an optimized synthetic route is employed to enhance yield and purity. This often involves automated synthesis techniques and the use of high-throughput screening methods to streamline the production process. The choice of catalysts and reagents can significantly impact the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized under mild conditions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to different derivatives.

  • Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, providing access to a range of analogs.

Common Reagents and Conditions: The typical reagents used for these reactions include strong acids and bases, as well as specialized catalysts to facilitate specific transformations. Solvent choices range from polar aprotic solvents like dimethyl sulfoxide (DMSO) to non-polar solvents like hexane, depending on the reaction requirements.

Major Products Formed: The products of these reactions vary widely depending on the specific transformation. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound's versatility.

Scientific Research Applications

4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine finds applications across multiple domains:

  • Chemistry: As a building block for designing new molecules and materials with enhanced properties.

  • Biology: Inhibits or modulates biological pathways, making it a candidate for drug discovery and development.

  • Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.

  • Industry: Used in the development of advanced materials, such as polymers with specialized characteristics.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets, often enzymes or receptors. This interaction can lead to modulation of biochemical pathways, altering cellular functions. The presence of the trifluoromethyl group enhances the compound's ability to penetrate cell membranes and bind to its targets with high affinity.

Comparison with Similar Compounds

Comparing 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine with similar compounds highlights its unique properties:

  • Similar Compounds: Other pyrimidine derivatives, such as those with different substituents at the 4-position or variations in the piperidine ring.

  • Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of functional groups confer distinct chemical and biological properties, making it particularly effective in certain applications.

That wraps up our deep dive into this fascinating compound! Anything else you want to explore?

Properties

IUPAC Name

4-methyl-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-12-5-8-21-16(22-12)24-9-6-13(7-10-24)11-25-15-4-2-3-14(23-15)17(18,19)20/h2-5,8,13H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHCKJPOUFTAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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